![molecular formula C21H20N4 B3000095 N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849828-60-0](/img/structure/B3000095.png)
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to interact with various targets, such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Pharmacokinetics
It’s worth noting that the synthetic methodologies used in preparing pyrazole derivatives often aim to improve druglikeness and adme-tox properties .
Result of Action
The compound’s action results in significant antileishmanial and antimalarial effects. For instance, the compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
生物活性
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
- Chemical Name : this compound
- Molecular Formula : C25H28N4
- Molecular Weight : 384.52 g/mol
The compound acts primarily as a kinase inhibitor, interacting with specific molecular targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). By binding to the active sites of these targets, it inhibits their phosphorylation activity, leading to reduced cell proliferation and survival in cancer cells .
Anticancer Efficacy
Recent studies highlight the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cells : The compound exhibited an IC50 value in the range of 3–10 µM, indicating potent antiproliferative activity. It was shown to induce apoptosis and inhibit cell cycle progression by causing G1/S phase arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 3–10 | Induces apoptosis via G1/S arrest |
A549 | 0.44 | Promotes early and late apoptosis |
Selectivity and Target Inhibition
The selectivity of this compound for its targets was evaluated through comparative studies with reference drugs. The compound demonstrated a 20-fold selectivity over VGFR2 and a 108-fold selectivity over Topo-II, showcasing its potential for targeted therapy with minimized off-target effects .
Study 1: MCF-7 Model
In a study involving MCF-7 breast cancer cells, treatment with the compound led to:
- Cell Cycle Analysis : A significant decrease in G0/G1 phase cells (from 57.39% to 49.63%) and an increase in pre-G1 phase cells (from 1.79% to 36.06%), indicating enhanced apoptosis.
Study 2: A549 Lung Cancer Cells
The compound was tested on A549 lung cancer cells where it increased early apoptosis from 0.44% to 12.62% after 48 hours of treatment. This study underscores the compound's ability to induce apoptosis across different cancer types.
Future Directions
The promising results from these studies suggest that this compound could serve as a lead compound for developing novel anticancer therapies targeting EGFR and VEGFR pathways. Future research will focus on optimizing the chemical structure to enhance efficacy and selectivity further.
科学研究应用
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine, including N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit antiviral properties. A patent describes its utility in treating viral infections, suggesting a mechanism of action that interferes with viral replication processes. The compound's structure allows it to interact with viral enzymes or receptors, thus inhibiting their function and preventing the spread of infection .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. This includes the inhibition of kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Antiviral Efficacy
In a study focusing on the antiviral activity of similar compounds, researchers demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly reduced viral load in infected cell cultures. The study highlighted the importance of structural modifications in enhancing antiviral potency .
Cancer Cell Line Studies
Another research effort evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers when treated with the compound. These findings suggest its potential as a therapeutic agent against specific types of cancer .
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-10-18(11-15(14)2)24-20-12-16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJLOJARRXJMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。